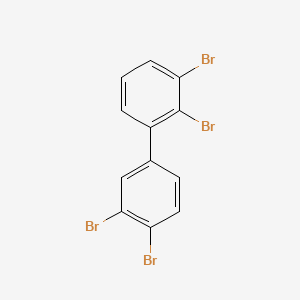
2,3,3',4'-Tetrabromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3',4'-Tetrabromobiphenyl is a useful research compound. Its molecular formula is C12H6Br4 and its molecular weight is 469.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Aryl Hydrocarbon Receptor (AhR) Interaction
TBBP has been extensively studied for its interaction with the aryl hydrocarbon receptor (AhR), a critical component in regulating xenobiotic metabolism. Upon binding to AhR, TBBP induces the expression of various cytochrome P450 enzymes (e.g., CYP1A1), which play a significant role in the metabolism of foreign compounds. This mechanism is crucial for understanding how TBBP may influence detoxification processes in biological systems.
Toxicological Studies
Research indicates that exposure to TBBP can lead to several toxicological effects in animal models. Studies have shown that it can induce hepatomegaly (enlargement of the liver), thymic involution, and various metabolic disturbances . These findings highlight the need for further investigation into the long-term health impacts of TBBP exposure.
Environmental Applications
Flame Retardant Efficacy
TBBP is primarily used as a flame retardant in plastics and textiles. Its effectiveness in reducing flammability has made it a common additive in consumer products . However, its persistence in the environment raises concerns about bioaccumulation and potential ecological impacts.
Environmental Fate Studies
Research has focused on the degradation pathways of TBBP in aquatic environments. Studies suggest that TBBP can undergo photodegradation and microbial degradation, leading to the formation of less toxic metabolites. Understanding these pathways is essential for assessing the environmental risks associated with TBBP.
Case Studies
Implications for Public Health
Given its widespread use and potential health risks, monitoring TBBP levels in consumer products and environmental samples is crucial. Regulatory agencies are increasingly focusing on limiting exposure to PBBs due to their classification as persistent organic pollutants (POPs) with potential carcinogenic properties .
Propriétés
Numéro CAS |
40088-45-7 |
|---|---|
Formule moléculaire |
C12H6Br4 |
Poids moléculaire |
469.79 g/mol |
Nom IUPAC |
1,2-dibromo-3-(3,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H6Br4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H |
Clé InChI |
GEASNODZMCZDOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Br)Br)C2=CC(=C(C=C2)Br)Br |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Br)C2=CC(=C(C=C2)Br)Br |
Key on ui other cas no. |
945669-03-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















